1,3,4-Thiadiazol-2-amine, 2,3-dihydro-
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Overview
Description
1,3,4-Thiadiazol-2-amine, 2,3-dihydro- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazol-2-amine, 2,3-dihydro- can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids in the presence of phosphorus oxychloride. This reaction typically occurs under reflux conditions, leading to the formation of the desired thiadiazole derivative .
Another method involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives. These reactions are usually carried out in ethanol with triethylamine as a base .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazol-2-amine, 2,3-dihydro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazol-2-amine, 2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .
Scientific Research Applications
1,3,4-Thiadiazol-2-amine, 2,3-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazol-2-amine, 2,3-dihydro- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins and enzymes in microorganisms. The compound can also interact with DNA, leading to the disruption of cellular processes .
Comparison with Similar Compounds
1,3,4-Thiadiazol-2-amine, 2,3-dihydro- can be compared with other thiadiazole derivatives, such as:
- 1,3,4-Thiadiazole-2-thiol
- 1,3,4-Thiadiazole-5-carboxylic acid
- 1,3,4-Thiadiazole-2-sulfonamide
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique properties of 1,3,4-thiadiazol-2-amine, 2,3-dihydro- make it particularly valuable in specific applications, such as its potent antimicrobial activity .
Properties
CAS No. |
1314908-88-7 |
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Molecular Formula |
C2H5N3S |
Molecular Weight |
103.15 g/mol |
IUPAC Name |
2,3-dihydro-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C2H5N3S/c3-2-5-4-1-6-2/h1-2,5H,3H2 |
InChI Key |
XCIAPPJGRQRGHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(S1)N |
Origin of Product |
United States |
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